1-(4-Methoxypyridin-3-YL)ethan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(4-methoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H12N2O/c1-6(9)7-5-10-4-3-8(7)11-2/h3-6H,9H2,1-2H3 |
InChI Key |
ZJBYYTUNFNTOPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CN=C1)OC)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 4 Methoxypyridin 3 Yl Ethan 1 Amine and Its Isomers
General Synthetic Routes for Pyridyl Ethan-1-amines
The construction of the pyridyl ethan-1-amine scaffold can be achieved through various established and modern synthetic strategies. These methods often involve either the formation of the pyridine (B92270) ring with the desired substituents or the functionalization of a pre-existing pyridine ring. baranlab.orgrsc.org
Nucleophilic Substitution and Ring Functionalization Approaches
Direct functionalization of the pyridine ring is a common strategy to introduce necessary substituents. rsc.org Pyridine's electron-deficient nature makes it susceptible to nucleophilic attack, although this reactivity can be modulated by ring substituents and the choice of reagents. bohrium.com
One approach involves the direct C-H functionalization of pyridines, which has gained traction as a more sustainable and atom-economical method compared to traditional cross-coupling reactions that require pre-functionalized starting materials. bohrium.comresearcher.life Various methods for C-H functionalization include deprotonation, nucleophilic addition-oxidation sequences, and radical additions. bohrium.com For instance, quaternizing the pyridine nitrogen can enhance its electrophilicity, facilitating nucleophilic addition. bohrium.com
Another powerful technique is the deoxygenative C-H functionalization of pyridine-N-oxides. This method allows for the introduction of various functional groups under mild conditions and with high regioselectivity. researcher.life The N-oxide group activates the pyridine ring for functionalization and can be subsequently removed.
Recent advancements have also focused on the functionalization of distal positions (C3 and C4) of the pyridine ring, which are traditionally more challenging to access than the C2 position. nih.gov These methods often employ transition metal catalysis to achieve high regioselectivity. nih.gov
| Functionalization Strategy | Description | Key Features |
| Direct C-H Functionalization | Activation and substitution of a C-H bond on the pyridine ring. | Atom-economical, avoids pre-functionalization. bohrium.comresearcher.life |
| Nucleophilic Aromatic Substitution (SNA) | Displacement of a leaving group on the pyridine ring by a nucleophile. | A traditional and effective method. researcher.life |
| Pyridine N-oxide Chemistry | Use of N-oxides to activate the pyridine ring for functionalization. | Allows for regioselective reactions and can be deoxygenated. researcher.life |
Condensation Reactions for Pyridine Ring Assembly
Condensation reactions provide a powerful means to construct the pyridine ring from acyclic precursors, allowing for the incorporation of desired substituents from the outset. baranlab.org
The Hantzsch pyridine synthesis , first reported in 1881, is a classic multi-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.comorganic-chemistry.org The initial product is a dihydropyridine, which is then oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org This method is highly versatile for creating a variety of substituted pyridines. tandfonline.com While the classical Hantzsch synthesis has drawbacks such as long reaction times and sometimes low yields, modern modifications using microwave chemistry or green solvents like ionic liquids have improved its efficiency. wikipedia.org
The Guareschi-Thorpe condensation is another important method for synthesizing pyridine derivatives. drugfuture.comwikipedia.org This reaction typically involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia. drugfuture.com A variation of this reaction involves treating a mixture of a cyanoacetic ester and a ketone with alcoholic ammonia. drugfuture.com Advanced versions of the Guareschi-Thorpe reaction have been developed using aqueous media, making the process more environmentally friendly. rsc.orgresearchgate.net
| Condensation Reaction | Reactants | Product |
| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-keto ester, Ammonia/Ammonium acetate | Dihydropyridine (oxidized to pyridine) wikipedia.orgchemtube3d.comorganic-chemistry.org |
| Guareschi-Thorpe Condensation | Cyanoacetic ester, Acetoacetic ester, Ammonia | Pyridine derivative drugfuture.comwikipedia.org |
Halogenation and Cross-Coupling Strategies (e.g., Suzuki Reaction)
The introduction of a halogen atom onto the pyridine ring provides a versatile handle for further functionalization through cross-coupling reactions. nih.gov Regioselective halogenation of pyridines can be challenging due to the electronic nature of the ring. nih.govchemrxiv.org Electrophilic aromatic substitution on pyridine is generally difficult and often requires harsh conditions, typically leading to 3-substitution. nih.govchemrxiv.orgacs.org
Recent developments have provided more controlled and milder halogenation methods. For instance, the use of designed phosphine (B1218219) reagents can achieve selective halogenation at the 4-position of a wide range of unactivated pyridines. nih.govacs.org Another innovative strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates to achieve highly regioselective 3-halogenation under mild conditions. nih.govchemrxiv.org
Once a halopyridine is obtained, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. acs.orgnih.gov This palladium-catalyzed reaction couples the halopyridine with an organoboron compound, such as a boronic acid or ester. nih.govresearchgate.net The Suzuki reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of reagents. nih.gov This method has been successfully applied to the synthesis of various substituted pyridines, including those with primary amine groups, without the need for protecting groups. acs.org
| Step | Method | Description |
| Halogenation | Designed Phosphine Reagents | Selective halogenation at the 4-position. nih.govacs.org |
| Zincke Imine Intermediates | Regioselective halogenation at the 3-position. nih.govchemrxiv.org | |
| Cross-Coupling | Suzuki-Miyaura Reaction | Palladium-catalyzed coupling of a halopyridine with a boronic acid/ester to form a C-C bond. acs.orgnih.gov |
Enantioselective Synthesis of Chiral Pyridyl Ethan-1-amines
The synthesis of enantiomerically pure chiral amines is of great importance, as the biological activity of many pharmaceuticals is dependent on their stereochemistry. acs.orgrochester.edu
Asymmetric Reductive Amination (ARA) Methodologies
Asymmetric reductive amination (ARA) of ketones is a direct and efficient method for the synthesis of chiral amines. acs.orgrsc.org This approach avoids the multiple steps of forming and then reducing an imine. acs.org Transition metal-catalyzed direct asymmetric reductive amination (DARA) has emerged as a particularly powerful strategy. acs.org
For example, a highly enantioselective direct ARA of 2-acetyl-6-substituted pyridines has been developed using a commercially available ruthenium catalyst, Ru(OAc)₂{(S)-binap}, with ammonium trifluoroacetate (B77799) as the nitrogen source under hydrogen pressure. This method provides excellent enantioselectivity (94.6% to >99.9% ee) for a variety of ketone substrates. acs.orgnih.gov The development of amine dehydrogenases has also expanded the scope of ARA, enabling the synthesis of structurally diverse chiral amines with high conversion and enantiomeric excess. acs.org
| ARA Method | Catalyst/Enzyme | Substrate Scope | Enantioselectivity (ee) |
| Direct Asymmetric Reductive Amination (DARA) | Ru(OAc)₂{(S)-binap} | 2-acetyl-6-substituted pyridines, β-keto esters, β-keto amides | 94.6% to >99.9% acs.orgnih.gov |
| Amine Dehydrogenase-Catalyzed ARA | Engineered Amine Dehydrogenase (e.g., GkAmDH) | Structurally diverse bulky ketones | >99% acs.org |
Biocatalysis, particularly the use of ω-transaminases (ω-TAs), has become a prominent method for the industrial synthesis of chiral amines due to its high enantioselectivity, mild reaction conditions, and environmental friendliness. nih.govhims-biocat.eumdpi.com ω-Transaminases catalyze the transfer of an amino group from an amine donor to a ketone substrate, producing a chiral amine. mdpi.com
A notable application of this technology is the synthesis of (S)-1-(6-methoxypyridin-3-yl)ethanamine, a pharmaceutically relevant chiral amine. dtu.dkdtu.dk The process begins with the screening of a library of ω-transaminases to identify a suitable enzyme. dtu.dkdtu.dk Once an optimal enzyme is selected, process parameters such as temperature and pH are optimized to maximize yield and enantioselectivity. dtu.dkdtu.dk Quantum chemistry can be employed to estimate reaction thermodynamics and the required excess of the amine donor, thereby reducing the experimental workload. dtu.dkdtu.dk This integrated approach of enzyme screening, process optimization, and computational modeling exemplifies a modern strategy for the efficient and sustainable production of enantiopure pyridyl ethan-1-amines. dtu.dkdtu.dk
The use of "smart" amine donors, such as lysine, can further drive the reaction equilibrium towards the desired product, often eliminating the need for large excesses of the amine donor or complex multi-enzyme systems. nih.gov
Transition Metal-Catalyzed Asymmetric Hydrogenation (e.g., Ru-Catalyzed DARA)
Transition metal-catalyzed asymmetric hydrogenation of prochiral ketones is one of the most efficient methods for the synthesis of chiral alcohols, which can be further converted to chiral amines. A direct approach to chiral amines is the Dynamic Asymmetric Reductive Amination (DARA), which involves the in-situ formation of an imine from a ketone and an amine source, followed by asymmetric hydrogenation. Ruthenium-based catalysts, in particular, have shown exceptional performance in the asymmetric hydrogenation of ketones, including heteroaromatic ketones. nih.govacs.org
For the synthesis of 1-(4-methoxypyridin-3-yl)ethan-1-amine, the precursor ketone, 1-(4-methoxypyridin-3-yl)ethan-1-one, would be the substrate for asymmetric hydrogenation to the corresponding chiral alcohol, followed by conversion to the amine. Alternatively, a DARA approach would directly convert the ketone to the chiral amine.
Detailed research on analogous systems, such as the asymmetric hydrogenation of 2-acetylpyridine, has demonstrated the efficacy of rhodium and ruthenium catalysts. For instance, rhodium complexes with chiral ligands like Binapine have achieved excellent enantioselectivities (up to 99% ee) in the hydrogenation of various 2-pyridine ketones under mild conditions. acs.org Similarly, Ru(II) complexes have been effectively used for the transfer hydrogenation of 2-pyridyl ketones. unito.it These established procedures for other pyridyl isomers strongly suggest that similar catalytic systems could be successfully applied to the asymmetric synthesis of this compound.
Table 1: Examples of Asymmetric Hydrogenation of Acetylpyridine Derivatives Note: This data is for analogous compounds to illustrate the potential of the methodology.
| Catalyst/Ligand | Substrate | Product | Yield (%) | ee (%) | Reference |
| [Rh(COD)Binapine]BF4 | 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | >99 | 99 | acs.org |
| RuCl2(diphosphine)(diamine) | Various aryl ketones | Chiral secondary alcohols | High | High | nih.gov |
Chiral Auxiliary-Based Approaches in Asymmetric Synthesis
The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. sigmaaldrich.comwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org
In the context of synthesizing this compound, a chiral auxiliary could be attached to the nitrogen of an imine precursor derived from 1-(4-methoxypyridin-3-yl)ethan-1-one. The diastereoselective addition of a nucleophile to this chiral imine, or the diastereoselective reduction of the imine, would establish the desired stereocenter.
A prominent example of this approach is the use of enantiopure N-p-toluenesulfinyl imines. The diastereoselective reduction of N-p-toluenesulfinyl ketimines derived from 2-pyridyl ketones has been shown to proceed with good yields and diastereoselectivities. unito.it The sulfinyl group acts as a powerful chiral directing group and can be readily cleaved under acidic conditions to afford the free chiral amine. This methodology has been successfully applied to a range of 2-pyridyl ketones, indicating its potential for the synthesis of other pyridyl ethanamine isomers. unito.it Other well-established chiral auxiliaries include pseudoephedrine and Evans oxazolidinones, which are widely used in asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgnih.gov
Table 2: Diastereoselective Reduction of a Chiral Sulfinylimine Derived from a 2-Pyridyl Ketone Note: This data is for an analogous compound to illustrate the potential of the methodology.
| Substrate | Reducing Agent | Product Diastereomeric Ratio | Reference |
| (S)-N-(1-(pyridin-2-yl)ethylidene)-p-toluenesulfinamide | L-Selectride | 74:26 | unito.it |
Enantiospecific Transformations for Carbon-Carbon Bond Formation
Enantiospecific transformations involve the reaction of an enantiomerically pure starting material, where the chirality is transferred to the product without the loss of stereochemical integrity. This approach is highly efficient as it leverages the chirality from readily available sources, such as amino acids or other natural products. organic-chemistry.orgacs.org
For the synthesis of this compound, an enantiospecific approach could involve the use of a chiral building block that already contains the stereocenter. For instance, a chiral amino acid could be elaborated to introduce the 4-methoxypyridin-3-yl moiety. A plausible route could start from a chiral precursor, such as an enantiopure amino alcohol, which is then used to construct the pyridine ring or is coupled to a pre-functionalized pyridine derivative.
While specific examples for the enantiospecific synthesis of this compound are scarce, the general principles of enantiospecific synthesis are well-established. For example, the synthesis of chiral pyridinones from amino acids via a gold-catalyzed cyclization has been reported, demonstrating excellent stereocontrol. organic-chemistry.orgacs.org These pyridinones can then be converted to asymmetric piperidines, showcasing how chirality from a starting material can be effectively transferred. organic-chemistry.org
Mechanistic Investigations of Synthetic Pathways
The understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new, more efficient transformations.
In the case of transition metal-catalyzed asymmetric hydrogenation , the mechanism generally involves the coordination of the ketone to the chiral metal complex, followed by the transfer of a hydride from the metal and a proton from a protic solvent or an amine ligand to the carbonyl group. The enantioselectivity is determined by the steric and electronic interactions between the substrate and the chiral ligands in the transition state. For Ru-diamine-diphosphine catalysts, a concerted, six-membered pericyclic transition state is often proposed, which accounts for the high efficiency and enantioselectivity of these systems. nih.gov
For chiral auxiliary-based approaches , the stereochemical outcome is dictated by the conformational preference of the substrate-auxiliary conjugate. For instance, in the reduction of N-p-toluenesulfinyl imines, the stereoselectivity is rationalized by a transition state model where the hydride attacks the imine carbon from the less sterically hindered face, which is directed by the bulky sulfinyl group. unito.it
The mechanisms of enantiospecific transformations are inherently tied to the specific reactions being employed. However, the overarching principle is the conservation of stereochemistry from the starting material to the product. This often involves reactions that proceed through well-defined stereochemical pathways, such as SN2 reactions or pericyclic reactions.
While detailed mechanistic studies for the synthesis of the specific target compound this compound are not available, the extensive body of research on analogous systems provides a solid foundation for understanding and predicting the mechanistic pathways for its enantioselective synthesis. nih.govresearchgate.net
Sophisticated Spectroscopic Elucidation and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy stands as a cornerstone in the definitive structural assignment of organic molecules, including 1-(4-Methoxypyridin-3-YL)ethan-1-amine. Through the analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms and their chemical environments can be determined.
While specific experimental ¹H NMR data for this compound is not widely available in the cited literature, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral features. The ¹H NMR spectrum would be expected to display distinct signals corresponding to each unique proton in the molecule.
The protons on the pyridine (B92270) ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would be influenced by the positions of the methoxy (B1213986) and ethylamine (B1201723) substituents. The methoxy group protons would likely present as a sharp singlet further upfield, typically around δ 3.8-4.0 ppm. The ethylamine group would exhibit more complex signals: a quartet for the methine (CH) proton, split by the adjacent methyl protons, and a doublet for the methyl (CH₃) protons, split by the methine proton. The amine (NH₂) protons might appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
A hypothetical ¹H NMR data table is presented below to illustrate the expected signals.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyridine-H (ortho to N) | 8.0 - 8.4 | d | ~5 |
| Pyridine-H (meta to N) | 7.0 - 7.4 | d | ~5 |
| Pyridine-H (para to N) | 6.7 - 7.0 | s | - |
| CH-NH₂ | 4.0 - 4.5 | q | ~7 |
| OCH₃ | 3.8 - 4.0 | s | - |
| NH₂ | 1.5 - 3.0 | br s | - |
| CH₃ | 1.3 - 1.6 | d | ~7 |
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal in the spectrum.
The carbon atoms of the pyridine ring would resonate in the downfield region, typically between δ 110 and 160 ppm. The carbon attached to the methoxy group would be significantly deshielded. The carbons of the ethylamine substituent would appear in the upfield region of the spectrum. The methine carbon (CH-NH₂) would likely be found in the range of δ 45-55 ppm, while the methyl carbon (CH₃) would be expected at a higher field, around δ 20-25 ppm. The methoxy carbon would also appear in the upfield region, typically around δ 55-60 ppm.
A projected ¹³C NMR data table is provided below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C (C-O) | 155 - 165 |
| Pyridine C (C-N) | 145 - 155 |
| Pyridine CH | 105 - 140 |
| Pyridine C (C-CH) | 130 - 140 |
| OCH₃ | 55 - 60 |
| CH-NH₂ | 45 - 55 |
| CH₃ | 20 - 25 |
The stereochemistry of chiral molecules like this compound can be investigated using specialized NMR techniques. The use of chiral solvating agents or chiral derivatizing agents can lead to the formation of diastereomeric complexes or derivatives, which will exhibit distinct NMR signals for each enantiomer. This allows for the determination of enantiomeric purity and the assignment of absolute configuration. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can also provide through-space correlation information, which can be crucial in confirming the three-dimensional structure of the molecule.
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine would typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethyl group would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridine ring would give rise to absorptions in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely be observed between 1000 and 1300 cm⁻¹.
A table of expected FT-IR absorption bands is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=N, C=C Stretch (pyridine) | 1400 - 1600 |
| C-O Stretch (methoxy) | 1000 - 1300 |
Raman spectroscopy is a powerful tool for in-situ and real-time monitoring of chemical reactions, including biocatalytic conversions. researchgate.netnist.govnih.gov In the context of the synthesis of this compound, particularly through enzymatic routes, Raman spectroscopy could be employed to track the progress of the reaction. d-nb.infonih.gov
The technique is non-invasive and requires minimal sample preparation, making it ideal for monitoring reactions in aqueous media, which is common for biocatalysis. Specific Raman bands corresponding to the starting materials, intermediates, and the final product can be monitored over time to determine reaction kinetics and yield. For example, the disappearance of a characteristic band of a ketone precursor and the appearance of bands associated with the amine product could be quantitatively measured. This real-time data is crucial for process optimization and understanding the reaction mechanism at a molecular level.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For this compound, the primary chromophore is the 4-methoxypyridine (B45360) ring. Aromatic systems like pyridine undergo π → π* (pi to pi star) and n → π* (non-bonding to pi star) transitions. The methoxy group (-OCH₃), being an auxochrome, can influence the absorption maxima (λmax) and intensity through its electron-donating resonance effect, typically causing a bathochromic shift (a shift to longer wavelengths) compared to the unsubstituted pyridine ring.
While specific experimental UV-Vis absorption data for this compound is not widely reported in scientific literature, analysis would typically involve dissolving the compound in a suitable UV-transparent solvent (like ethanol (B145695) or methanol) and recording the absorbance across a range of wavelengths (e.g., 200-400 nm). The resulting spectrum would provide valuable information on its electronic structure.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the unambiguous determination of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places). This accuracy allows for the calculation of a unique molecular formula.
The molecular formula of this compound is C₈H₁₂N₂O. HRMS analysis would involve ionizing the molecule and measuring its exact mass. The experimentally determined monoisotopic mass should align closely with the theoretically calculated mass. This confirmation is a critical step in structure elucidation, distinguishing the target compound from isomers or other molecules with the same nominal mass.
The theoretically calculated exact mass for the protonated molecule [M+H]⁺ provides a precise benchmark for experimental verification. Based on its molecular formula, the computed monoisotopic mass is 152.094963011 Da. nih.gov Any experimental HRMS result for this compound would be expected to match this value within a very narrow margin of error (typically < 5 ppm), thereby confirming its elemental formula.
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂O |
| Calculated Monoisotopic Mass | 152.094963011 Da nih.gov |
| Typical Adduct (Positive ESI) | [M+H]⁺ |
| Expected m/z for [M+H]⁺ | 153.10224 |
Single Crystal X-ray Diffraction for Definitive Structural Determination
Single Crystal X-ray Diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.
The process requires growing a high-quality single crystal of the compound. This crystal is then exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map can be generated, from which the exact atomic structure of the molecule can be resolved.
For this compound, a successful single-crystal X-ray diffraction study would provide:
Confirmation of the connectivity of the atoms.
Precise bond lengths and angles for the pyridine ring, the methoxy group, and the ethylamine substituent.
Information about the conformation of the molecule in the solid state.
Details of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
As of now, a published single-crystal X-ray structure for this compound is not available in the public domain. Such a study would be the gold standard for its structural verification.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of chemical compounds.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govscispace.com It is a primary tool for optimizing the molecular geometry of 1-(4-Methoxypyridin-3-YL)ethan-1-amine to its most stable, lowest-energy state. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. clinicsearchonline.org
These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which defines the mathematical functions used to describe the orbitals of the electrons. scispace.comclinicsearchonline.org The electronic structure, once calculated, reveals the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties and reactivity. researchgate.net
Table 1: Representative Data from DFT Geometry Optimization (Note: The following data is illustrative of typical outputs from DFT calculations and is not based on experimentally verified results for this specific molecule.)
| Parameter | Predicted Value |
|---|---|
| C-C Bond Length (pyridine-ethyl) | 1.52 Å |
| C-N Bond Length (pyridine ring) | 1.34 Å |
| C-O Bond Length (methoxy) | 1.36 Å |
| C-N-C Bond Angle (pyridine ring) | 117° |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive behavior. clinicsearchonline.org An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. researchgate.netnih.gov
Typically, red and orange colors signify regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. clinicsearchonline.org These areas often correspond to lone pairs of electrons on heteroatoms like nitrogen and oxygen. Blue colors indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. clinicsearchonline.org For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen of the methoxy (B1213986) group, identifying them as key reactive sites. researchgate.netnih.govmanipal.edu
Conformational Analysis and Dynamics
The three-dimensional structure of a molecule is not static, and conformational analysis explores the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds.
Protonation Effects on Molecular Conformation
The amine group in this compound can be protonated under physiological or acidic conditions. Protonation introduces a positive charge, which can significantly alter the molecule's conformational preferences and electronic properties. Computational studies can model both the neutral and protonated forms of the molecule to understand these effects.
Protonation can lead to changes in intramolecular interactions, such as hydrogen bonding, and can influence the orientation of the ethylamine (B1201723) side chain relative to the pyridine ring. These conformational changes can, in turn, affect how the molecule interacts with biological targets.
Intramolecular Interactions and Stability
The stability of different conformers of this compound is determined by a balance of various intramolecular interactions. These can include steric hindrance between bulky groups, which is destabilizing, and stabilizing interactions like hydrogen bonds.
In this molecule, a potential intramolecular hydrogen bond could form between the amine group and the nitrogen atom of the pyridine ring or the oxygen of the methoxy group, depending on the conformation. Theoretical calculations can quantify the energies of different conformers, identifying the most stable arrangements and the energy barriers to rotation between them. This provides a detailed picture of the molecule's flexibility and the predominant shapes it adopts.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by finding a statistically significant correlation between the physicochemical properties (descriptors) of a series of compounds and their measured biological activities.
2D and 3D QSAR Models (CoMFA, CoMSIA)
2D-QSAR models use descriptors derived from the two-dimensional representation of a molecule, such as topological indices and physicochemical properties. In contrast, 3D-QSAR methods like CoMFA and CoMSIA utilize the three-dimensional structural information of the molecules.
CoMFA calculates the steric and electrostatic fields around a set of aligned molecules to generate a QSAR model. The resulting contour maps indicate regions where modifications to the steric and electrostatic properties would likely enhance or diminish biological activity.
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed understanding of the structure-activity relationships.
Statistical validation is a critical component of developing robust CoMFA and CoMSIA models. Key statistical parameters include the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability of the model.
Table 1: Representative Statistical Parameters for a Hypothetical CoMFA/CoMSIA Study
| Parameter | Description | Typical Value for a Robust Model |
| q² | Cross-validated correlation coefficient (Leave-One-Out) | > 0.5 |
| r² | Non-cross-validated correlation coefficient | > 0.6 |
| N | Number of components | Optimal number determined by cross-validation |
| SEE | Standard Error of Estimate | Low value |
| F | F-statistic value | High value |
Note: This table represents typical parameters and values for illustrative purposes, as no specific data exists for this compound.
Identification of Steric and Electronic Descriptors for Chemical Modulation
The contour maps generated from CoMFA and CoMSIA studies are instrumental in identifying key steric and electronic descriptors that influence biological activity.
Steric Descriptors: These are represented by contour maps, often in green and yellow. Green contours typically indicate regions where bulky substituents are favored for enhancing activity, while yellow contours suggest that bulky groups are disfavored.
Electronic Descriptors: These are usually depicted with red and blue contours. Blue contours often highlight areas where electropositive groups would increase activity, whereas red contours indicate regions where electronegative groups are preferred.
Table 2: Hypothetical Descriptors for Chemical Modulation
| Descriptor | Favorable Modification | Unfavorable Modification |
| Steric (Green Contour) | Introduction of bulky groups | Introduction of smaller groups |
| Steric (Yellow Contour) | Introduction of smaller groups | Introduction of bulky groups |
| Electrostatic (Blue Contour) | Addition of electron-donating groups | Addition of electron-withdrawing groups |
| Electrostatic (Red Contour) | Addition of electron-withdrawing groups | Addition of electron-donating groups |
| Hydrophobic (White/Yellow Contour) | Introduction of hydrophobic groups | Introduction of hydrophilic groups |
| Hydrophobic (Gray/Cyan Contour) | Introduction of hydrophilic groups | Introduction of hydrophobic groups |
| H-Bond Donor (Cyan Contour) | Addition of hydrogen bond donor groups | Removal of hydrogen bond donor groups |
| H-Bond Acceptor (Magenta Contour) | Addition of hydrogen bond acceptor groups | Removal of hydrogen bond acceptor groups |
Note: This table is a generalized representation of how CoMSIA descriptors are interpreted and does not reflect actual data for the specified compound.
In the absence of specific research on this compound, the scientific community awaits future studies that may apply these powerful computational tools to elucidate its structure-activity relationships and guide the development of novel derivatives with potential therapeutic applications.
Chemical Reactivity and Derivatization Strategies for Methoxypyridine Substituted Ethan 1 Amines
Role as Versatile Small Molecule Scaffolds and Chiral Building Blocks
In drug discovery, small molecule scaffolds are core structures upon which diverse functional groups can be appended to create libraries of compounds for biological screening. 1-(4-Methoxypyridin-3-yl)ethan-1-amine serves as a valuable scaffold due to its combination of a heterocyclic aromatic ring and a flexible, functionalized side chain biosynth.com. The pyridine (B92270) nitrogen offers a site for hydrogen bonding, while the methoxy (B1213986) group influences the electronic properties and spatial conformation of the ring.
A crucial feature of this compound is the stereocenter at the carbon atom adjacent to the amino group, making it a chiral building block. The use of single-enantiomer drugs has become increasingly important as biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions enamine.net. The demand for enantiomerically pure intermediates has driven the development of asymmetric synthesis and chiral separation techniques to produce compounds like (R)- or (S)-1-(4-methoxypyridin-3-yl)ethan-1-amine enamine.netnih.gov. These optically pure building blocks are essential for constructing complex chiral drug candidates with improved efficacy and reduced side effects nih.gov.
Table 1: Significance of Chiral Building Blocks in Pharmaceutical Development
| Building Block Type | Structural Feature | Significance in Medicinal Chemistry | Example Application |
|---|---|---|---|
| Chiral Amines | Contains a stereogenic center adjacent to a nitrogen atom. | Crucial for stereospecific interactions with biological targets like receptors and enzymes enamine.net. Used to control the 3D orientation of pharmacophores. | Synthesis of single-enantiomer drugs to improve therapeutic index and reduce off-target effects. |
| Chiral Alcohols | Contains a stereogenic center adjacent to a hydroxyl group. | Key intermediates in asymmetric synthesis, often obtained through catalytic asymmetric reduction of ketones nih.gov. | Precursors for chiral ethers, esters, and other functional groups in complex natural product synthesis. |
| Chiral Amino Acids | Unnatural or modified α-, β-, or γ-amino acids. | Used as peptide bond surrogates or to introduce conformational constraints in peptidomimetics enamine.net. | Development of protease inhibitors and other peptide-based therapeutics. |
| Chiral Heterocycles | A stereocenter is part of a heterocyclic ring system. | Provides rigid, three-dimensional scaffolds that can position substituents in precise orientations for optimal target binding enamine.net. | Core structures in numerous approved drugs, including those for neurological and infectious diseases. |
Functional Group Interconversions and Modifications of the Ethan-1-amine Moiety
The primary amine of the ethan-1-amine side chain is a highly reactive nucleophilic center, making it a prime target for functional group interconversions and derivatization. These modifications are fundamental for building more complex molecules or for altering the compound's physicochemical properties.
Common derivatization strategies include:
Acylation/Amidation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides. This is a robust method for linking the scaffold to other molecular fragments .
N-Alkylation and N-Arylation: Introduction of alkyl or aryl substituents on the nitrogen atom can be achieved through reductive amination with aldehydes or ketones, or via coupling reactions.
Schiff Base Formation: Condensation with aldehydes and ketones yields imines (Schiff bases), which can serve as intermediates for further transformations or as ligands for metal complexes researchgate.net.
Sulfonamide Formation: Reaction with sulfonyl chlorides produces sulfonamides, a common functional group in pharmaceuticals.
Protecting Group Chemistry: The amine can be reversibly protected, often as a carbamate (B1207046) (e.g., Boc or Cbz), to prevent its reaction while other parts of the molecule are being modified. For example, N-Boc protection is a common step before performing reactions like the Heck coupling on other parts of a molecule nih.gov.
Derivatization is also a key strategy in analytical chemistry to enhance the detection and separation of amine-containing compounds in complex matrices using techniques like mass spectrometry nih.govnih.govresearchgate.net.
Table 2: Selected Reagents for Modifying the Ethan-1-amine Moiety
| Reagent Class | Example Reagent | Reaction Type | Resulting Functional Group |
|---|---|---|---|
| Acid Chlorides / Anhydrides | Acetyl Chloride (CH₃COCl) | Acylation | N-acetamide |
| Aldehydes / Ketones | Benzaldehyde (C₆H₅CHO) | Schiff Base Formation (followed by reduction) | N-benzylamine |
| Carbamate Precursors | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Protection | N-Boc carbamate nih.gov |
| Sulfonyl Chlorides | Toluenesulfonyl chloride (TsCl) | Sulfonylation | N-tosyl sulfonamide |
| Alkyl Halides | Methyl Iodide (CH₃I) | Alkylation | Secondary, tertiary, or quaternary amine |
Pyridine Ring Functionalization and Diversification
The 4-methoxypyridine (B45360) ring offers several positions for further functionalization, allowing for extensive diversification of the core scaffold. The electronic nature of the methoxy group and the pyridine nitrogen atom dictates the regioselectivity of these reactions. The electron-donating methoxy group can activate the pyridine ring towards certain transformations and influence the basicity of the nitrogen atom, which in turn affects reaction outcomes nih.gov.
Methods for pyridine ring diversification include:
Directed ortho-Metalation (DoM): Functional groups on a pyridine ring can direct deprotonation to an adjacent position using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) researchgate.net. The resulting organometallic intermediate can then be quenched with various electrophiles (e.g., iodine, aldehydes, or silyl (B83357) chlorides) to install a new substituent with high regioselectivity.
Halogenation: Electrophilic halogenation can introduce bromine or iodine onto the ring, creating handles for subsequent cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): While less common on electron-rich rings, SNAr can be achieved by first introducing a good leaving group (like a halogen) and reacting it with strong nucleophiles researchgate.net. The reaction can be facilitated by the presence of electron-withdrawing groups or by proceeding through highly reactive intermediates such as pyridynes nih.gov.
The presence of the methoxy group can facilitate reactions that might otherwise be low-yielding by tuning the basicity of the pyridine nitrogen nih.gov.
Table 3: Common Strategies for Pyridine Ring Functionalization
| Reaction Type | Typical Reagents | Targeted Position(s) | Notes |
|---|---|---|---|
| Directed ortho-Metalation (DoM) | n-BuLi, LDA, TMP-bases; followed by an electrophile (E+) | Positions 2 or 6 (ortho to a directing group) researchgate.net | The methoxy group at position 4 is not a strong directing group itself, but the overall substitution pattern influences C-H acidity. |
| Electrophilic Halogenation | N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS) | Positions activated by electron-donating groups (e.g., 2, 6). | Regioselectivity can be complex due to the interplay between the activating methoxy group and the deactivating pyridine nitrogen. |
| Pyridyne Formation | Strong base (e.g., LDA) on a halopyridine precursor. | Leads to difunctionalization at adjacent positions (e.g., 3 and 4) nih.gov. | A powerful method for synthesizing poly-substituted pyridines with defined regiochemistry nih.gov. |
| Nucleophilic Substitution | Sodium methoxide, amines on a pre-functionalized (e.g., chloro) pyridine. | Position bearing a suitable leaving group. | Facilitated by electron-withdrawing groups on the ring researchgate.net. |
Strategic Coupling Reactions for Extended Molecular Architectures
Cross-coupling reactions, particularly those catalyzed by palladium, are among the most powerful tools for constructing complex molecules from simpler precursors. To utilize these reactions, the this compound scaffold must first be functionalized with a suitable group, typically a halogen (Br, I) or a triflate (OTf), as described in the previous section. This functionalized scaffold can then be coupled with a wide range of partners to form new carbon-carbon and carbon-heteroatom bonds, thereby creating extended molecular architectures.
Key strategic coupling reactions include:
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide, and it is widely used to form biaryl structures or to attach alkyl groups researchgate.net.
Sonogashira Coupling: This involves the coupling of a terminal alkyne with an organic halide, providing a direct route to substituted alkynes, which are versatile intermediates in organic synthesis researchgate.net.
Heck Coupling: This reaction forms a new C-C bond by coupling an organic halide with an alkene nih.gov. It is particularly useful for synthesizing substituted styrenes and other vinylated heterocyles.
Buchwald-Hartwig Amination: This method forms a C-N bond by coupling an organic halide with a primary or secondary amine, enabling the synthesis of complex arylamines researchgate.net.
These reactions provide a modular approach to building molecular complexity, allowing for the late-stage diversification of the pyridine scaffold to rapidly generate libraries of analogues for biological evaluation.
Table 4: Key Cross-Coupling Reactions for Extending Pyridine Scaffolds
| Reaction Name | Pyridine Substrate | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura | Bromo- or Iodo-pyridine | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂, Base (e.g., K₂CO₃) | C(sp²)-C(sp²), C(sp²)-C(sp³) |
| Sonogashira | Bromo- or Iodo-pyridine | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | C(sp²)-C(sp) |
| Heck | Bromo- or Iodo-pyridine | Alkene | Pd(OAc)₂, Phosphine (B1218219) ligand, Base (e.g., Et₃N) nih.gov | C(sp²)-C(sp²) |
| Buchwald-Hartwig | Bromo- or Iodo-pyridine | Amine (R₂NH) | Pd catalyst, Buchwald/Hartwig ligand, Base (e.g., NaOtBu) | C(sp²)-N |
Future Directions and Emerging Research Avenues in Methoxypyridine Substituted Ethan 1 Amines Chemistry
Development of Novel Enantioselective Catalytic Systems
The biological activity of chiral amines is often dependent on their stereochemistry. Therefore, the development of methods for the enantioselective synthesis of compounds like 1-(4-Methoxypyridin-3-YL)ethan-1-amine is a paramount objective. The primary route to such chiral amines is the asymmetric reduction of their corresponding prochiral ketones or imines.
A significant challenge in the asymmetric hydrogenation of pyridine-containing substrates is the potential for the pyridine (B92270) nitrogen to coordinate strongly with the metal center of the catalyst, leading to catalyst inhibition or deactivation. nih.govacs.org Future research will focus on designing catalytic systems that can overcome this challenge. This involves the development of novel chiral ligands and transition-metal complexes (typically based on Iridium, Rhodium, or Ruthenium) that are highly active and selective for substrates bearing a pyridine moiety. acs.org
Key strategies are expected to include:
Asymmetric Transfer Hydrogenation (ATH): This method uses readily available hydrogen donors (e.g., formic acid/triethylamine mixture or isopropanol) and has shown great success for a wide range of ketones and imines. Research will aim to identify new chiral diamine or amino alcohol ligands that create a robust catalytic pocket, minimizing pyridine-based inhibition.
Asymmetric Hydrogenation: Utilizing molecular hydrogen, this is a highly atom-economical approach. The development of new P-stereogenic phosphines and tunable P,N ligands, such as those based on pyridine-aminophosphine scaffolds, will be crucial for achieving high enantioselectivity with methoxypyridyl ketones. acs.orgrsc.org
Biocatalysis: The use of engineered enzymes, such as imine reductases (IREDs) or transaminases, offers a green and highly selective alternative. Future work will involve enzyme screening and directed evolution to develop biocatalysts tailored for the specific steric and electronic profile of 1-(4-methoxypyridin-3-yl)ethan-1-one and related substrates.
Table 1: Potential Enantioselective Catalytic Systems for Synthesis of Chiral Methoxypyridine-Substituted Ethan-1-amines This table is illustrative of catalyst classes successfully used for analogous chiral amines and represents future research directions.
| Catalyst Type | Metal Center | Chiral Ligand Class | Typical Substrate | Potential Enantioselectivity |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Iridium (Ir) | Chiral Diphosphines (e.g., f-binaphane) | N-Aryl Imines | Good to Excellent (>90% ee) acs.org |
| Asymmetric Hydrogenation | Rhodium (Rh) | Chiral Diphosphines | Enamines | High (>95% ee) |
| Asymmetric Transfer Hydrogenation | Ruthenium (Ru) | TsDPEN, Chiral Diamines | Aryl Ketones | Excellent (>99% ee) |
| Asymmetric Hydrogenation | Ruthenium (Ru) | Pyridine-Aminophosphines | Quinolines, Cyclic Imines | Excellent (>99% ee) rsc.org |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern synthetic planning. mdpi.comresearchgate.net For methoxypyridine-substituted ethan-1-amines, computational modeling can provide profound insights that accelerate discovery and optimization, reducing the need for extensive empirical screening.
Future applications of computational modeling in this area will include:
Reaction Mechanism and Catalyst Design: DFT calculations can be used to model the entire catalytic cycle of an asymmetric hydrogenation. nih.gov This allows researchers to understand the origin of enantioselectivity by comparing the activation energies of transition states leading to the (R) and (S) enantiomers. Such understanding can guide the rational design of more effective chiral ligands.
Reactivity Prediction: The electron-rich nature of the methoxy-substituted pyridine ring and the presence of two basic nitrogen atoms (amine and pyridine) create a complex reactivity profile. Computational tools like Molecular Electrostatic Potential (MESP) maps can visualize electron-rich and electron-deficient regions of this compound. mdpi.com This can predict the most likely sites for electrophilic or nucleophilic attack, guiding the exploration of new functionalization reactions. researchgate.net For instance, modeling can predict whether protonation or alkylation is more likely to occur at the exocyclic amine versus the pyridine nitrogen under various conditions.
Spectroscopic Prediction: Calculating properties like NMR chemical shifts can aid in the structural confirmation of newly synthesized derivatives, especially for distinguishing between complex isomers.
By predicting the outcomes of reactions before they are attempted in the lab, computational modeling provides a powerful predictive engine to guide synthetic strategy, saving time and resources. nih.gov
Integration of Continuous Flow Chemistry in Synthetic Processes
Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch production, including enhanced safety, improved heat and mass transfer, precise process control, and easier scalability. nih.govacs.org The synthesis of pharmaceutical intermediates and fine chemicals is increasingly adopting this technology. bohrium.com
For the synthesis of this compound and its derivatives, flow chemistry presents several promising opportunities:
Telescoped Synthesis: Multiple synthetic steps can be "telescoped" together into a single, continuous process without the need to isolate and purify intermediates. bohrium.com This dramatically increases efficiency. A hypothetical flow synthesis could involve the formation of the methoxypyridine core in a first reactor, followed by its conversion to the ketone and subsequent asymmetric reduction in downstream reactors, with in-line purification modules placed between steps.
Safe Handling of Hazardous Reagents: Many powerful synthetic transformations involve unstable or hazardous reagents (e.g., organolithiums, azides) or highly exothermic reactions (e.g., nitrations). rsc.org The small reactor volumes in flow systems minimize the risk associated with these processes, allowing for their use under conditions that would be unsafe in large-scale batch reactors. bohrium.comrsc.org
Rapid Optimization: The use of automated flow reactors allows for the rapid screening of reaction parameters such as temperature, pressure, residence time, and stoichiometry. This enables the quick identification of optimal conditions, accelerating process development. mtak.hu
Table 2: Comparison of Batch vs. Hypothetical Continuous Flow Synthesis
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk with exothermic reactions or hazardous reagents due to large volumes. | Intrinsically safer due to small internal volumes and superior heat dissipation. nih.gov |
| Scalability | Often requires re-optimization; challenges with heat/mass transfer. | Scaled by running the system for longer ("scale-out"); highly reproducible. nih.gov |
| Process Control | Less precise control over temperature gradients and mixing. | Precise, computerized control over temperature, pressure, and residence time. jst.org.in |
| Reaction Time | Often longer, including time for heating/cooling large vessels. | Significantly reduced due to rapid heat/mass transfer and superheating capabilities. acs.org |
| Efficiency | Requires manual isolation and purification of intermediates, leading to potential yield loss. | Enables telescoped reactions with in-line purification, improving overall yield and throughput. researchgate.net |
Exploration of New Chemical Transformations Leveraging the Pyridyl Ethan-1-amine Core
The this compound scaffold is rich in functionality, offering multiple sites for further chemical modification to generate diverse libraries of compounds. Future research will focus on leveraging this inherent reactivity to build more complex and potentially valuable molecules.
Key areas for exploration include:
Derivatization of the Amine: The primary amine is a versatile handle for a wide range of transformations, including N-alkylation, N-acylation, sulfonylation, and reductive amination, to build a diverse array of secondary and tertiary amines.
C-H Functionalization of the Pyridine Ring: Modern synthetic methods enable the direct functionalization of C-H bonds. Research could target the selective formation of new carbon-carbon or carbon-heteroatom bonds at the positions on the pyridine ring, using the existing substituents to direct the reactivity.
Cross-Coupling Reactions: The pyridine ring can be halogenated and subsequently used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to append a wide variety of aryl, alkyl, or amino groups.
Use as a Chiral Ligand: Enantiomerically pure pyridyl ethan-1-amines can themselves serve as valuable chiral ligands for asymmetric catalysis, creating a feedback loop where the target molecule becomes a tool for creating other chiral molecules. rsc.org
Skeletal Editing: A frontier in synthetic chemistry is the concept of "skeletal editing," which involves the insertion, deletion, or replacement of atoms within the core heterocyclic ring. chemrxiv.org Applying such transformative reactions to the methoxypyridine core could provide access to entirely new and unexplored heterocyclic systems.
By exploring these transformations, chemists can rapidly expand the structural diversity accessible from the core scaffold, facilitating the discovery of new molecules with unique properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Methoxypyridin-3-YL)ethan-1-amine, and how can purity be optimized?
- Methodology : The synthesis typically involves alkylation of 4-methoxypyridine derivatives with ethylamine precursors under controlled conditions. Key steps include:
- Alkylation : Use of palladium-catalyzed coupling or nucleophilic substitution to introduce the ethanamine moiety .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Primary Tools :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C4, amine at C3) and stereochemistry .
- IR Spectroscopy : Peaks at ~3360 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .
- Supplementary Methods : High-resolution mass spectrometry (HRMS) for molecular weight validation and HPLC for purity assessment .
Q. How does the methoxy group influence the compound’s solubility and reactivity?
- Solubility : The methoxy group enhances hydrophilicity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in non-polar solvents .
- Reactivity : The electron-donating methoxy group stabilizes intermediates in electrophilic substitution reactions, directing further functionalization to the pyridine ring’s meta position .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Strategy :
- Analog Synthesis : Replace methoxy with halogens (e.g., Cl, F) or alkyl groups to modulate electronic effects .
- Bioisosteric Replacement : Substitute pyridine with quinoline or isoquinoline to enhance binding affinity .
- Evaluation : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays or surface plasmon resonance (SPR) .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., antiviral vs. anticancer effects)?
- Root Cause Analysis :
- Assay Variability : Validate activity across multiple cell lines (e.g., HEK293, HeLa) and control for cytotoxicity using MTT assays .
- Metabolic Stability : Test compound stability in liver microsomes to identify confounding metabolites .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., inhibition of viral proteases vs. host kinases) .
Q. What computational methods predict the compound’s interaction with biological targets?
- In Silico Workflow :
- Docking : AutoDock Vina or Schrödinger Suite to model binding to ATP pockets or allosteric sites .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and key residue interactions (e.g., hydrogen bonds with Asp86 in kinase targets) .
- Validation : Compare predictions with experimental IC₅₀ values from enzymatic assays .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
